2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-5-3-4-6-21(16)27-24(29)15-28-14-23(25(30)20-13-17(26)7-12-22(20)28)34(31,32)19-10-8-18(33-2)9-11-19/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDSHIKPMFBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro and Methoxy Groups: Fluorination and methoxylation can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or methanol in the presence of catalysts.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key structural analogues (Table 1) differ in substituents at three critical positions:
Quinolinone C6 substituent (fluoro, chloro, or ethyl).
Sulfonyl group para-substituent (methoxy, fluoro, methyl, or unsubstituted).
Acetamide phenyl group substituent (2-methyl, 4-chloro, 4-methyl).
Table 1: Structural Comparison of Key Analogues
Impact of Substituent Variations
Quinolinone C6 Position
- Chloro () : Similar electron-withdrawing effects but with increased steric bulk, which may reduce solubility.
Sulfonyl Group Substituents
- 4-Methoxy (Target Compound) : Electron-donating methoxy group may increase solubility via hydrogen bonding and modulate sulfonyl group reactivity.
- 4-Fluoro () : Electron-withdrawing fluorine enhances sulfonyl group stability and may influence π-π stacking interactions.
- Unsubstituted () : Lacks electronic modulation, offering a baseline for SAR studies.
Acetamide Phenyl Substituents
- 2-Methylphenyl (Target Compound and ) : Ortho-methyl group introduces steric hindrance, possibly affecting binding pocket interactions.
- 4-Chlorophenyl () : Para-chloro substituent enhances electron-withdrawing effects and lipophilicity.
- 4-Methylphenyl () : Para-methyl group balances hydrophobicity and steric effects.
Biological Activity
The compound 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative of quinoline known for its diverse biological activities. Its unique structural features, including a quinoline core and various functional groups, contribute to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound’s molecular formula is with a molecular weight of 484.47 g/mol. The presence of fluorine and methoxy groups enhances its pharmacological properties, making it a subject of interest for further studies in drug development.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.47 g/mol |
| IUPAC Name | 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may lead to the inhibition or modulation of their activities. The quinoline structure is known for engaging with enzymes and receptors, influencing cellular processes that can result in therapeutic effects against several medical conditions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors to modulate physiological responses.
- Antimicrobial Activity : Its structure suggests potential antimicrobial properties.
Biological Activities
Research indicates that compounds related to quinoline derivatives exhibit various pharmacological properties:
-
Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. For instance, studies on flavonols indicate that structural modifications can enhance potency against non-small cell lung cancer cells (A549) .
Compound IC50 (µM) Mechanism 6l 0.46 Induces apoptosis via mitochondrial pathways 5-FU 4.98 Clinical anticancer drug - Anti-inflammatory Effects : The sulfonamide group in the compound is known to improve solubility and bioavailability, which may enhance its anti-inflammatory effects.
- Antimicrobial Properties : Quinoline derivatives have been documented for their antimicrobial activities, suggesting that this compound may also exhibit similar effects.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives, providing insights into their therapeutic potential:
- A study demonstrated that modifications on the B ring of flavonoids significantly enhanced cytotoxic effects against A549 cells, indicating that similar modifications in quinoline derivatives could yield potent anticancer agents .
- Another investigation highlighted that quinoline-based compounds can inhibit key enzymes involved in inflammatory responses, showcasing their potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
